2-(Difluoromethyl)-5-nitrobenzoic acid
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Overview
Description
2-(Difluoromethyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a nitrobenzoic acid precursor using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction often requires the presence of a base and a catalyst to facilitate the formation of the difluoromethyl group.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-5-nitrobenzoic acid may involve large-scale difluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of difluoromethylbenzoic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(Difluoromethyl)-5-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can modulate cellular pathways .
Comparison with Similar Compounds
2-(Trifluoromethyl)-5-nitrobenzoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position.
2-(Difluoromethyl)-5-aminobenzoic acid: Contains an amino group instead of a nitro group.
Uniqueness: 2-(Difluoromethyl)-5-nitrobenzoic acid is unique due to the specific positioning of the difluoromethyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(difluoromethyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-7(10)5-2-1-4(11(14)15)3-6(5)8(12)13/h1-3,7H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTORWAKZBIAVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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